

# Application Notes and Protocols: BI-749327 in Duchenne Muscular Dystrophy Mouse Models

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## Compound of Interest

Compound Name: BI-749327

Cat. No.: B2540885

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## Introduction

Duchenne muscular dystrophy (DMD) is a severe, X-linked genetic disorder characterized by the absence of functional dystrophin protein. This leads to progressive muscle degeneration, inflammation, and fibrosis, ultimately resulting in loss of ambulation and premature death due to cardiorespiratory failure. One of the key pathological mechanisms in DMD is the destabilization of the sarcolemmal membrane, which increases the influx of calcium into muscle cells through mechanosensitive ion channels.<sup>[1][2]</sup> The transient receptor potential canonical 6 (TRPC6) channel has been identified as a significant contributor to this abnormal calcium influx.<sup>[1][2]</sup>

**BI-749327** is a selective inhibitor of the TRPC6 ion channel.<sup>[3]</sup> Preclinical studies in mouse models of DMD have demonstrated that pharmacological inhibition of TRPC6 with **BI-749327** can ameliorate the dystrophic phenotype, improve muscle function, and extend lifespan. These findings highlight **BI-749327** as a promising therapeutic candidate for DMD.

These application notes provide a comprehensive overview of the use of **BI-749327** in DMD mouse models, including a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

## Data Presentation

The following tables summarize the key quantitative findings from studies administering **BI-749327** to two different mouse models of Duchenne muscular dystrophy: the severe dystrophin/utrophin double-knockout (DKO) model and the milder heterozygous (HET) model.

**Table 1: Effects of BI-749327 on Survival and Cardiac Function in DMD Mouse Models**

Parameter	Mouse Model	Treatment Group	Value	Fold Change/Improvement
Median Survival	DKO	Vehicle	~4 weeks	-
DKO	BI-749327	Nearly double	~2-fold increase	
HET	Vehicle	>12 weeks	-	
HET	BI-749327	Extended	Significantly prolonged	
Cardiac Function (Fractional Shortening)				
DKO	DKO	Vehicle	~39%	-
DKO	BI-749327	~47%	~20% improvement	
Myocardial Fibrosis	DKO	Vehicle	Increased	-
DKO	BI-749327	Reduced	Modest trend to reduction	
HET	Vehicle	Increased	-	
HET	BI-749327	Reduced	Significant reduction	

**Table 2: Effects of BI-749327 on Skeletal Muscle Function and Histology in DMD Mouse Models**

Parameter	Mouse Model	Treatment Group	Outcome
Grip Strength	DKO	BI-749327	Rising trend
HET	BI-749327	Improved	
Open-Field Mobility	DKO	BI-749327	Improved movement, distance, and speed
HET	BI-749327	Unchanged	
Eccentric Muscle Injury	HET	BI-749327	Reduced
Muscle Fiber Cross-Sectional Area	DKO	BI-749327	Increased in gastrocnemius, soleus, and tibialis anterior
Diaphragm Fibrosis	HET	BI-749327	Reduced

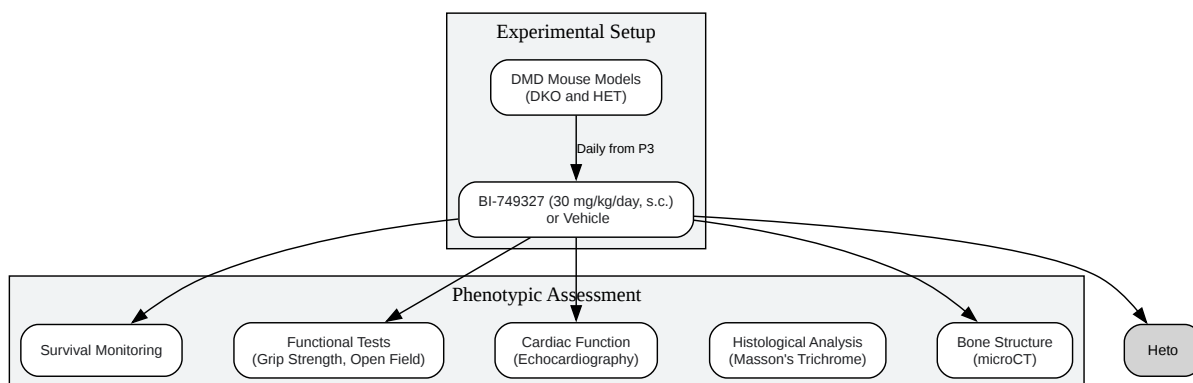
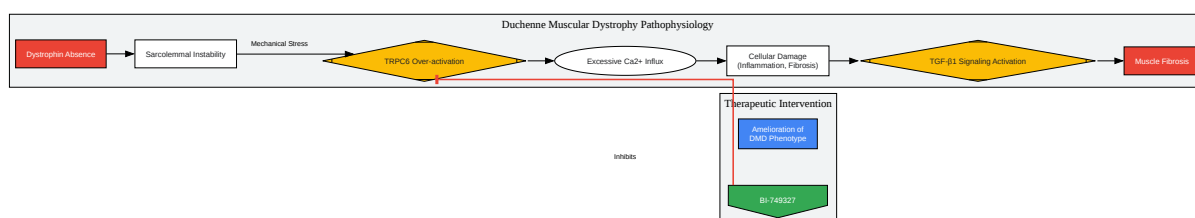
**Table 3: Effects of BI-749327 on Bone Structure in HET DMD Mouse Model**

Parameter	Treatment Group	Outcome
Bone Tissue Volume Ratio	BI-749327	Greater
Trabeculae Number	BI-749327	Increased
Trabeculae Thickness	BI-749327	Increased
Trabecular Spacing	BI-749327	Tighter

## Signaling Pathway and Mechanism of Action

The absence of dystrophin in DMD leads to instability of the sarcolemma, making it susceptible to damage from mechanical stress. This instability results in the over-activation of mechanosensitive ion channels, including TRPC6, leading to excessive calcium (Ca<sup>2+</sup>) influx into the muscle cell. This Ca<sup>2+</sup> overload triggers a cascade of detrimental downstream events, including inflammation, mitochondrial dysfunction, and the activation of fibrotic pathways, such

as the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway. TGF- $\beta$  is a key regulator of fibrosis, promoting the deposition of extracellular matrix components and leading to muscle scarring and stiffness. **BI-749327**, as a selective TRPC6 inhibitor, blocks this initial pathological Ca<sup>2+</sup> influx, thereby mitigating the downstream consequences, including the down-regulation of the pro-fibrotic TGF- $\beta$ 1 signaling pathway.



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## References

- 1. Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Pharmacological TRPC6 inhibition improves survival and muscle function in mice with Duchenne muscular dystrophy [insight.jci.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
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